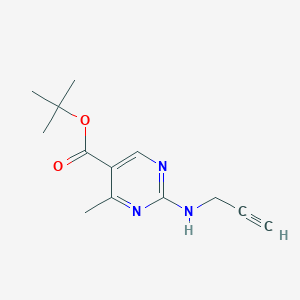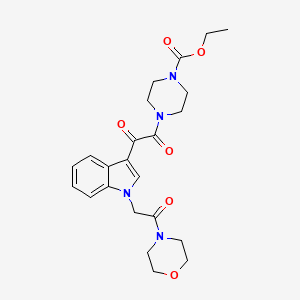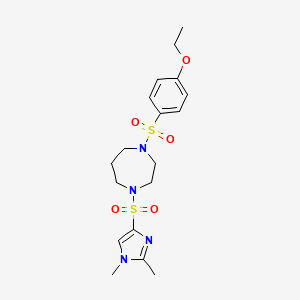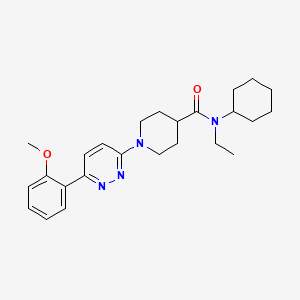
N-cyclohexyl-N-ethyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds or decomposition reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Psychoactive Substance Characterization
In the context of psychoactive substances, research has focused on the analytical characterization and detection of compounds structurally related to "N-cyclohexyl-N-ethyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide." For instance, De Paoli et al. (2013) analyzed the properties of arylcyclohexylamines, providing insights into their structural characterization and the development of analytical methods for their identification in biological matrices. This research is crucial for understanding the pharmacokinetics and toxicological profiles of these substances De Paoli et al., 2013.
PET Imaging Agents
Another significant area of research involves the development and application of PET imaging agents targeting specific receptors in the brain. For example, compounds structurally similar to "N-cyclohexyl-N-ethyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide" have been evaluated for their potential as PET radioligands. Choi et al. (2015) compared 18F-Mefway with 18F-FCWAY for quantification of 5-HT1A receptors, illustrating the importance of structural variations in receptor binding affinity and imaging capabilities Choi et al., 2015.
Receptor Antagonist Studies
Research has also been conducted on the effects of certain compounds on 5-hydroxytryptamine (serotonin) receptors. For example, studies on WAY-100635 and its analogs have contributed significantly to our understanding of 5-HT1A receptor functions. This research aids in the development of drugs targeting these receptors for various therapeutic applications. Forster et al. (1995) provided a comprehensive pharmacological profile of WAY-100635 as a selective 5-HT1A receptor antagonist, demonstrating its utility in studying receptor function Forster et al., 1995.
Antimicrobial and Anticonvulsant Activities
Furthermore, derivatives of pyridine compounds have been synthesized and evaluated for their pharmacological properties, including antimicrobial and anticonvulsant activities. Amr et al. (2008) explored the synthesis and activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, highlighting the diverse potential applications of these compounds in medicinal chemistry Amr et al., 2008.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-cyclohexyl-N-ethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c1-3-29(20-9-5-4-6-10-20)25(30)19-15-17-28(18-16-19)24-14-13-22(26-27-24)21-11-7-8-12-23(21)31-2/h7-8,11-14,19-20H,3-6,9-10,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGPBBRKJYBZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-ethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

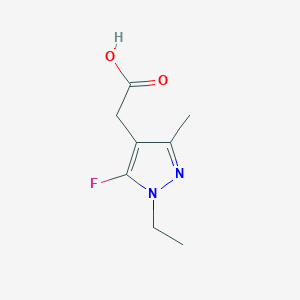

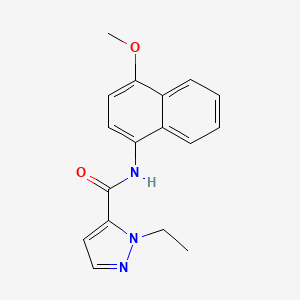

![3-[(5-Fluoropyridin-2-yl)amino]-1-methylpyrazin-2-one;hydrochloride](/img/structure/B2651152.png)


![3'-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2651156.png)
![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2651158.png)
